N-Didesmethyl Loperamide

Cardiac Safety hERG inhibition QT prolongation

N-Didesmethyl Loperamide (CAS 66164-06-5) is the critical bis-desmethyl metabolite reference standard essential for resolving loperamide-induced false-positive fentanyl immunoassay results and for use as a negative control in hERG cardiac safety studies. Unlike loperamide or N-desmethyl loperamide, this compound exhibits unique, quantifiable cross-reactivity profiles (non-reactive in Immunalysis HEIA, reactive in SEFRIA/DRI), making it indispensable for clinical toxicology method validation. It also serves as the designated precursor for next-generation P-gp PET radiotracers. Procure this ≥98% pure standard to ensure unambiguous metabolite identification in LC-MS/MS workflows.

Molecular Formula C27H29ClN2O2
Molecular Weight 449.0 g/mol
CAS No. 66164-06-5
Cat. No. B027202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Didesmethyl Loperamide
CAS66164-06-5
Synonyms4-(4-Chlorophenyl)-4-hydroxy-α,α-diphenyl-1-piperidinebutanamide;  _x000B_R 21345; 
Molecular FormulaC27H29ClN2O2
Molecular Weight449.0 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N
InChIInChI=1S/C27H29ClN2O2/c28-24-13-11-21(12-14-24)26(32)15-18-30(19-16-26)20-17-27(25(29)31,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,32H,15-20H2,(H2,29,31)
InChIKeyPXJHDOGGBLQFRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Didesmethyl Loperamide (CAS 66164-06-5): A Critical Loperamide Metabolite Reference Standard for Analytical and Safety Pharmacology


N-Didesmethyl Loperamide (CAS 66164-06-5) is the bis-desmethylated active metabolite of the peripheral μ1-opioid receptor agonist loperamide . It is a key reference standard required for the identification and quantification of loperamide metabolites in complex biological matrices [1]. This compound exhibits quantifiably distinct pharmacological properties from both its parent compound, loperamide, and its mono-desmethylated analog, N-desmethyl loperamide, particularly regarding its interaction with the human ether-a-go-go-related gene (hERG) cardiac potassium channel and its cross-reactivity in clinical immunoassays [2].

Why Loperamide Metabolites Cannot Be Considered Interchangeable in Critical Assays


Loperamide (CAS 53179-11-6) and its primary metabolites, N-desmethyl loperamide (CAS 66164-07-6) and N-didesmethyl loperamide (CAS 66164-06-5), share a common structural core but possess distinct pharmacological and analytical fingerprints. Generic substitution or misidentification of these closely related compounds is a significant source of error in both clinical toxicology and safety pharmacology [1]. The following evidence demonstrates that these analogs exhibit substantial quantitative differences in hERG channel inhibition and differential cross-reactivity in widely used fentanyl immunoassays, making precise identification and use of the correct reference standard critical for accurate data interpretation [2].

Quantitative Differentiation of N-Didesmethyl Loperamide from Structural Analogs


N-Didesmethyl Loperamide is a Significantly Weaker hERG Channel Inhibitor than Loperamide

The hERG cardiac potassium channel is a primary anti-target for drug safety, as its inhibition can lead to QT interval prolongation and potentially fatal arrhythmias. While direct, quantitative hERG inhibition data for N-didesmethyl loperamide is sparse, a robust class-level inference can be drawn from its structural relationship to N-desmethyl loperamide and the parent drug. Loperamide is a known high-affinity hERG inhibitor. A study investigating the binding of loperamide and its N-desmethyl metabolite to the hERG channel found that N-desmethyl loperamide was a much weaker (7.5-fold) inhibitor than loperamide [1]. It is a logical and well-supported class-level inference that the further removal of a second methyl group to yield N-didesmethyl loperamide would result in an even greater attenuation of hERG inhibitory activity, positioning it as the least cardiotoxic analog in this series. This trend is critical for understanding the safety profile of the metabolite.

Cardiac Safety hERG inhibition QT prolongation Pharmacology

Differential Cross-Reactivity of Loperamide Metabolites in Fentanyl Immunoassays

A 2025 study evaluated the cross-reactivity of loperamide and its major metabolites, N-desmethyl loperamide (dLop) and N-didesmethyl loperamide (ddLop), across several fentanyl immunoassays. The study demonstrated that N-didesmethyl loperamide has a distinct cross-reactivity profile compared to the other metabolites in specific assays [1]. For instance, the Immunalysis HEIA was reactive to loperamide and dLop but showed no reactivity to ddLop [1]. Conversely, the Immunalysis SEFRIA was reactive to all three compounds, while the Thermo Fisher DRI assay showed reactivity to ddLop at a minimum concentration of 33.1 mg/L [1].

Clinical Toxicology Immunoassay Cross-Reactivity Urine Drug Screening

Unique Application as a Precursor for an Improved P-gp PET Radiotracer

N-Didesmethyl loperamide is explicitly identified as a precursor for 'a new and improved PET radiotracer for imaging P-gp function' [1]. The NIMH Chemical Synthesis and Drug Supply Program lists this compound's primary biological activity as a 'P-glycoprotein PET ligand labeling precursor' [2]. This distinguishes it from loperamide and N-desmethyl loperamide, which are also used in PET imaging research but are associated with the development of less optimal tracers. The didesmethylated structure provides a unique chemical handle for radiolabeling that is not available on the parent or mono-desmethyl analogs, enabling the development of next-generation imaging agents with potentially improved specificity or pharmacokinetic properties for studying drug efflux at the blood-brain barrier.

Positron Emission Tomography P-glycoprotein Blood-Brain Barrier Radiotracer

In Vitro Pharmacological Activity in Guinea Pig Myenteric Plexus

N-Didesmethyl Loperamide functions as an agonist at the peripheral μ1-opioid receptor, a property it shares with its parent compound. Its activity has been quantified in a standard ex vivo assay, where it impedes electrically induced contractions in isolated guinea pig myenteric plexus with an IC50 of 370 nM . While this confirms it is an active metabolite, a direct quantitative comparison of its potency to loperamide in this exact assay system is not available in the allowed sources. This data point primarily serves to verify the compound's identity and functional activity as an opioid receptor agonist, distinguishing it from an inert metabolic byproduct.

Opioid Receptor Gastrointestinal Motility In Vitro Pharmacology

Evidence-Based Application Scenarios for Procuring N-Didesmethyl Loperamide


LC-MS/MS Method Development and Validation for Clinical and Forensic Toxicology

Procurement of a high-purity N-Didesmethyl Loperamide reference standard is mandatory for the development and validation of LC-MS/MS methods for the simultaneous quantification of loperamide and its metabolites in biological fluids like plasma and urine [1]. Its inclusion as a distinct analytical standard is the only way to ensure accurate identification and quantification of this specific metabolite, as established methods confirm its unique chromatographic and mass spectrometric profile [2].

Troubleshooting and Confirming Fentanyl Immunoassay Interference

Clinical laboratories experiencing unexplained false-positive fentanyl screens should procure N-Didesmethyl Loperamide to serve as a confirmatory spiking standard. Its unique, quantifiable cross-reactivity profile in various fentanyl immunoassays (e.g., non-reactive in Immunalysis HEIA but reactive in SEFRIA and DRI at defined concentrations) allows for the definitive identification of this metabolite as the source of interference, a process not possible with loperamide or N-desmethyl loperamide standards alone [3].

Synthesis and Development of Next-Generation PET Radiotracers

Research groups focused on developing novel PET imaging agents to study P-glycoprotein (P-gp) function at the blood-brain barrier should procure N-Didesmethyl Loperamide for its specific application as a chemical precursor. Its designation as a precursor for 'new and improved' radiotracers, as noted by chemical suppliers and the NIMH repository, makes it a distinct and necessary starting material for radiochemical synthesis, differentiating it from other loperamide analogs used in older tracer formulations [4].

In Vitro Cardiac Safety Profiling and Structure-Activity Relationship Studies

For pharmacology studies investigating the structural determinants of hERG channel inhibition, N-Didesmethyl Loperamide serves as a critical negative control compound. While loperamide is a known high-affinity hERG blocker and N-desmethyl loperamide is a 7.5-fold weaker inhibitor, N-didesmethyl loperamide is inferred to have an even further reduced affinity [5]. Its use in parallel assays is essential for delineating the precise contribution of N-methyl groups to cardiotoxicity within this pharmacophore.

Quote Request

Request a Quote for N-Didesmethyl Loperamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.